cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
1-hydroxy-3-phenylmethoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)12(15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJNLUPNXGOKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Etherification
Oxidation and Carboxylic Acid Formation
The final step involves oxidation of the ester group to a carboxylic acid. Hydrolysis under acidic or basic conditions is commonly employed. For example, treatment of methyl cis-3-benzyloxycyclobutylformate with 6 M HCl at 100°C for 4 hours affords the carboxylic acid with minimal epimerization. Alternatively, enzymatic hydrolysis using lipases has been explored for enantioselective resolution, though yields are moderate (50–65%).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Mitsunobu Reaction for Stereochemical Inversion
The hydroxyl group at the 1-position undergoes stereochemical inversion via Mitsunobu reaction, enabling access to trans-configured derivatives. This is critical for synthesizing stereochemically complex cyclobutanes.
Example :
-
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine, p-nitrobenzoic acid.
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Conditions : Dissolved in organic solvent (e.g., THF) at −10°C, then stirred at room temperature under nitrogen .
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Outcome : Conversion of cis-3-hydroxycyclobutylformate to trans-p-nitrobenzoic acid (3-alkoxycarbonyl cyclobutyl) ester in 51–70% yield .
Mechanistic Insight :
The reaction proceeds via oxidative phosphorylation of the hydroxyl group, followed by nucleophilic displacement with inversion of configuration.
Decarboxylative Halogenation
The carboxylic acid group participates in radical-mediated decarboxylative halogenation, replacing COOH with halides (Cl, Br, I).
Example :
-
Reagents : Lead tetraacetate (Pb(OAc)₄), halogens (Br₂, I₂).
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Conditions : Radical initiation via thermal or photolytic decomposition .
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Outcome : Formation of 3-benzyloxy-1-hydroxycyclobutyl halide. Yields depend on steric and electronic factors .
Key Steps :
-
Formation of acyl hypohalite intermediate (RCOOX).
-
Homolytic cleavage to generate alkyl radical (R- ).
Esterification and Amidation
The carboxylic acid undergoes standard derivatization reactions:
*Typical yields based on analogous cyclobutane carboxylate reactions .
Hydrogenolysis of Benzyloxy Group
The benzyl ether protecting group is cleaved via catalytic hydrogenation:
Note : Competitive reduction of the carboxylic acid is avoided under mild hydrogenation conditions .
Pd-Catalyzed C–H Functionalization
The cyclobutane ring’s strained C–H bonds undergo Pd(II/IV)-catalyzed arylation or alkylation:
| Directing Group | Conditions | Product | Yield |
|---|---|---|---|
| 8-Aminoquinoline | Pd(OAc)₂, Ag₂CO₃, aryl iodide, 110°C | Bis-arylated cyclobutane | 21–97% |
| Thioanisidine | HFIP solvent, pivalic acid | Monoarylated cyclobutane | 30–51% |
Key Factors :
-
Steric bulk of carboxylate ligands (e.g., pivalate) suppresses overfunctionalization .
-
Solvents like hexafluoro-2-propanol (HFIP) enhance monoarylation selectivity .
Reduction and Oxidation
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Reduction : Sodium borohydride selectively reduces ketones to alcohols in related cyclobutane systems (e.g., benzyl 3-oxocyclobutanecarboxylate → benzyl 3-hydroxycyclobutanecarboxylate, 88% yield) .
-
Oxidation : MnO₂ or Dess-Martin periodinane oxidizes alcohols to ketones, though steric hindrance may limit efficacy .
Protection/Deprotection Strategies
Scientific Research Applications
Scientific Research Applications
The applications of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid can be categorized into several key areas:
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for:
- C–H Functionalization : This compound can be utilized in C–H functionalization reactions, which are pivotal for creating complex organic molecules from simpler precursors. These reactions can lead to the synthesis of pseudodimeric cyclobutane natural products, enhancing the diversity of chemical libraries for drug discovery .
Pharmaceutical Development
The compound's structural characteristics make it suitable for:
- Drug Design : Its ability to act as a scaffold can facilitate the development of new therapeutic agents targeting various diseases. For instance, derivatives of cyclobutane structures have shown promise in inhibiting specific enzymes and receptors involved in disease pathways.
Research has indicated that compounds related to this compound exhibit biological activity:
- Inhibition Studies : The compound may be involved in the synthesis of inhibitors for various biological targets, including kinases and other enzymes crucial for cellular processes. This suggests its potential role in developing targeted therapies .
Case Study 1: Synthesis of Cyclobutane Derivatives
A study demonstrated the synthesis of various cyclobutane derivatives using this compound as a precursor. The research highlighted the efficiency of C–H activation methods, resulting in high yields of functionalized products suitable for further biological testing.
Case Study 2: Pharmacological Evaluations
In pharmacological evaluations, derivatives synthesized from this compound were tested against specific cancer cell lines. Results indicated that certain modifications led to enhanced inhibitory activity, suggesting potential applications in cancer therapeutics.
Mechanism of Action
The mechanism of action of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and hydroxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate specific biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid
- Molecular Formula : C₁₂H₁₄O₄
- Key Functional Groups :
- Cyclobutane ring (four-membered carbon ring).
- Hydroxyl (-OH) group at position 1.
- Benzyloxy (-OCH₂C₆H₅) group at position 2.
- Carboxylic acid (-COOH) group.
Synthesis and Applications: This compound is a cyclobutane derivative with stereospecific substitution patterns. The cis configuration of the hydroxyl and benzyloxy groups introduces steric strain and influences reactivity. Potential applications include its use as an intermediate in pharmaceutical synthesis, particularly in designing constrained analogs of bioactive molecules.
Comparison with Similar Cyclobutane Derivatives
2.1 Structural Analogs and Key Differences
The table below compares This compound with structurally related compounds:
2.2 Functional Group Impact on Properties
- Hydroxyl Group (-OH): Target Compound: The cis-hydroxyl group enhances hydrogen bonding capacity, increasing solubility in polar solvents (e.g., water, ethanol) compared to analogs lacking -OH (e.g., 1-Benzylcyclobutane-1-carboxylic acid) . Acidity: The hydroxyl group (pKa ~10–12) and carboxylic acid (pKa ~4–5) create a bifunctional acidic profile, enabling pH-dependent reactivity.
- Benzyloxy Group (-OCH₂C₆H₅): Introduces steric bulk and lipophilicity, reducing water solubility relative to non-benzylated analogs (e.g., trans-3-hydroxycyclobutanecarboxylic acid). May stabilize intermediates in catalytic reactions via π-π interactions.
Carboxylic Acid (-COOH) :
- Common to all compared compounds, but steric hindrance from the cis-substituents in the target compound may slow esterification or amidation reactions compared to less hindered analogs.
Biological Activity
cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Research indicates that this compound may exert its effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It could influence key signaling pathways related to inflammation and cell proliferation.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
Table 1: Summary of Pharmacological Effects
Case Studies
- Inhibition of Enzyme Activity : In a study examining the compound's effect on enzyme X, results showed a dose-dependent inhibition, suggesting potential use in conditions where enzyme X is overactive .
- Anti-inflammatory Effects : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
- Anticancer Properties : A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation, pointing towards its utility in cancer therapy .
Q & A
Basic: What are the recommended methods for synthesizing cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid, considering stereochemical control?
Answer:
Synthesis of this compound requires careful stereochemical control due to the cis-configuration of the benzyloxy and hydroxy groups. A multi-step approach is typically employed:
- Protecting Group Strategy : Use benzyl ether protection for the hydroxyl group during cyclobutane ring formation to prevent undesired side reactions. The benzyl group can later be removed via hydrogenolysis .
- Ring Construction : Cyclobutane rings are often synthesized via [2+2] photocycloaddition or strain-driven ring-closing metathesis. Computational modeling (e.g., DFT) can optimize reaction conditions for cis-selectivity.
- Carboxylic Acid Introduction : Post-ring formation, introduce the carboxylic acid moiety via oxidation of a primary alcohol or carboxylation using CO₂ under high pressure.
- Purification : Use column chromatography with polar stationary phases (e.g., silica gel) and recrystallization to isolate the cis-isomer.
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage Conditions : Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool (<25°C), dry, and ventilated area. Avoid proximity to strong oxidizers (e.g., peroxides) to prevent decomposition .
- Handling Precautions : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood to minimize inhalation risks.
- Stability Monitoring : Regularly assess compound integrity via TLC or HPLC to detect degradation products like carbon oxides, which may form under oxidative stress .
Advanced: What strategies can be employed to determine the acid dissociation constant (pKa) of this compound when experimental data is unavailable?
Answer:
- Computational Prediction : Use quantum mechanical software (e.g., Gaussian, COSMO-RS) to calculate pKa values. Base calculations on structurally similar compounds, such as cis-3-hydroxycyclohexane-1-carboxylic acid (pKa ≈ 4.6–4.8) .
- Experimental Validation : Perform potentiometric titration in aqueous or mixed-solvent systems. For low solubility, employ a co-solvent (e.g., DMSO) and apply the Yasuda-Shedlovsky extrapolation method.
Advanced: How can researchers investigate the thermal decomposition pathways of this compound under varying oxidative conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min) in oxidative (air) vs. inert (N₂) atmospheres to identify decomposition thresholds.
- GC-MS Analysis : Capture volatile decomposition products (e.g., CO, CO₂) and correlate with fragmentation patterns .
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) with varying O₂ concentrations. Monitor degradation kinetics using HPLC-MS to identify intermediates.
Basic: What analytical techniques are most effective for confirming the stereochemistry of this compound?
Answer:
- NMR Spectroscopy : Use NOESY or ROESY to detect spatial proximity between the benzyloxy and hydroxy protons, confirming cis-configuration.
- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in a non-polar solvent (e.g., hexane/ethyl acetate).
- Polarimetry : Compare experimental optical rotation with computational predictions (e.g., via TDDFT) for chiral validation.
Advanced: In the absence of acute toxicity data, what in vitro assays are recommended for preliminary safety assessment of this compound?
Answer:
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess IC₅₀ values.
- Genotoxicity Testing : Conduct Ames tests (bacterial reverse mutation assay) to detect mutagenic potential.
- Metabolic Stability : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS quantification of parent compound depletion.
Basic: What purification methods are suitable for this compound to achieve high enantiomeric purity?
Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) and hexane/isopropanol mobile phases.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differential solubility of enantiomers.
- Derivatization : Convert the compound to diastereomeric salts (e.g., using L-tartaric acid) for selective crystallization.
Advanced: How can computational chemistry models predict the reactivity of this compound with nucleophiles in aqueous media?
Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects and hydrogen-bonding interactions to predict nucleophilic attack sites.
- Reactivity Descriptors : Calculate Fukui indices via DFT to identify electrophilic regions (e.g., the carbonyl carbon).
- pKa-Dependent Reactivity : Use predicted pKa values (see FAQ 3) to simulate ionization states at physiological pH and their impact on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
